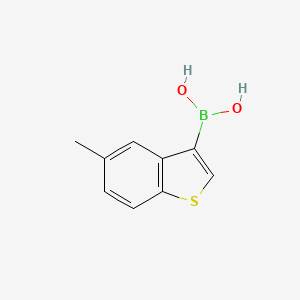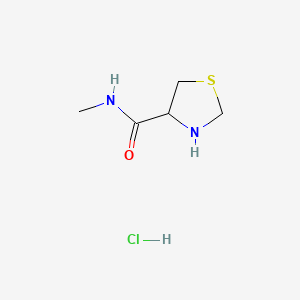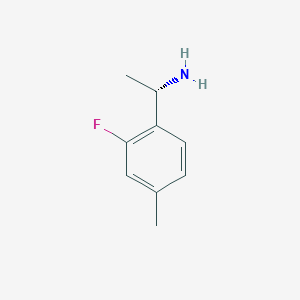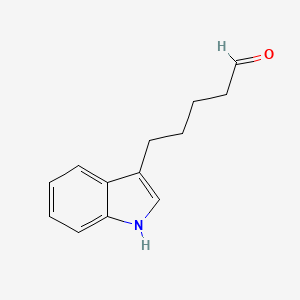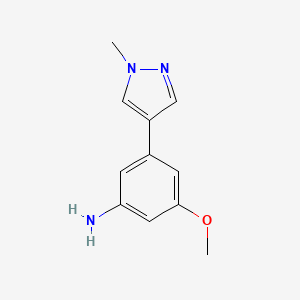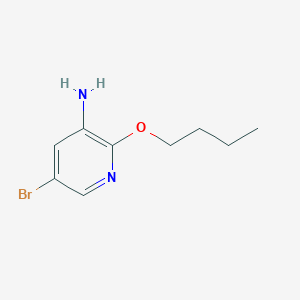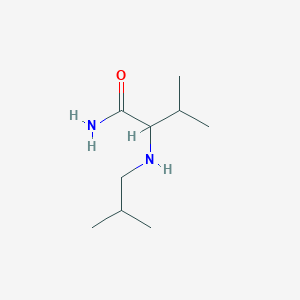
2-(Isobutylamino)-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Isobutylamino)-3-methylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an isobutylamino group attached to a 3-methylbutanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isobutylamino)-3-methylbutanamide can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction of 3-methylbutanoyl chloride with isobutylamine under basic conditions can yield the desired amide. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
2-(Isobutylamino)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The isobutylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
科学研究应用
2-(Isobutylamino)-3-methylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
作用机制
The mechanism by which 2-(Isobutylamino)-3-methylbutanamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include signal transduction cascades or metabolic processes that are modulated by the compound’s presence.
相似化合物的比较
Similar Compounds
- 2-(Isobutylamino)-2-oxoethyl-3-methylbutanamide
- N-(2-(Isobutylamino)-2-oxoethyl)-3-methyl-2-(4-methylphenylsulphonamido)pentanamide
- N-(2-(Isobutylamino)-2-oxoethyl)-3-methyl-2-(phenylsulphonamido)pentanamide
Uniqueness
2-(Isobutylamino)-3-methylbutanamide is unique due to its specific structural features, such as the isobutylamino group and the 3-methylbutanamide backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C9H20N2O |
|---|---|
分子量 |
172.27 g/mol |
IUPAC 名称 |
3-methyl-2-(2-methylpropylamino)butanamide |
InChI |
InChI=1S/C9H20N2O/c1-6(2)5-11-8(7(3)4)9(10)12/h6-8,11H,5H2,1-4H3,(H2,10,12) |
InChI 键 |
MCPPNDHXIWSTDF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC(C(C)C)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Ethynylbicyclo[2.2.1]hept-2-ene](/img/structure/B13615572.png)
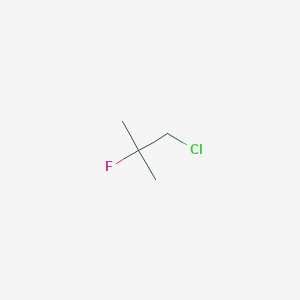
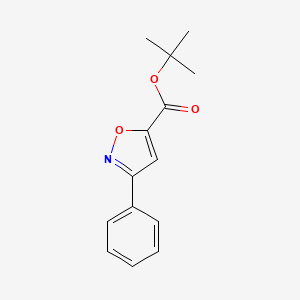
![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(2-fluorophenyl)acetamide](/img/structure/B13615587.png)
